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Abstract
Lin28, encompassing the paralogs Lin28a and Lin28b, is a highly conserved RNA-binding

protein that plays a pivotal role in developmental timing, stem cell pluripotency, and

metabolism. Initially discovered in C. elegans, its function as a regulator of microRNA (miRNA)

biogenesis and mRNA translation has established it as a critical factor in both normal

physiological processes and pathological conditions, including cancer. In adult organisms,

Lin28 expression is typically silenced in most somatic tissues, but its reactivation is a hallmark

of numerous malignancies, often correlating with poor prognosis and advanced disease stages.

This technical guide provides an in-depth overview of the expression patterns of Lin28 in

embryonic, normal adult, and cancerous tissues. It details established experimental protocols

for detecting Lin28 expression and illustrates the core signaling pathways through which Lin28

exerts its function.
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Lin28 is abundantly expressed in embryonic stem cells (ESCs) and during early

embryogenesis, where it is crucial for maintaining pluripotency and regulating self-renewal.[1]

[2] Its expression significantly decreases as cells differentiate and development progresses.[3]

In fetal development, Lin28 has been detected in various tissues, including the liver, kidney,

intestines, and lung.[1] High levels also persist in the developing neural tube and neural crest.

[1]

In most adult somatic tissues, the expression of Lin28a and Lin28b is largely suppressed.[4]

However, some tissues, such as skeletal and cardiac muscle, retain Lin28 expression.[3] The

tightly controlled downregulation of Lin28 in adult tissues is critical for normal cellular function

and differentiation.

Table 1: Quantitative mRNA Expression of Lin28 in
Normal Human Tissues
The following table summarizes the absolute quantification of Lin28 mRNA copy numbers in a

selection of normal human tissues, as determined by droplet digital PCR (ddPCR).
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Tissue
Mean Lin28 mRNA Copy Number
(copies/50 ng total RNA)

Brain 0

Heart 0

Kidney 0

Liver 0

Lung 0

Pancreas 0

Skeletal Muscle 0

Spleen 0

Stomach 0

Small Intestine 0

Colon 0

Testis 1.8

Human iPSCs 10,750

Data derived from a study utilizing ddPCR for sensitive detection of pluripotency markers. The

results highlight the stark contrast between pluripotent stem cells and differentiated adult

tissues, with testis being a notable exception among the tested somatic tissues.

Expression of Lin28 in Cancer Tissues
A significant body of research has demonstrated the re-expression or overexpression of Lin28a

and Lin28b in a wide array of human cancers. This aberrant expression is linked to

oncogenesis, cancer stem cell (CSC) properties, metastasis, and resistance to therapy.[4][5][6]

Approximately 15% of human cancers show a pattern of high Lin28A/B expression, which

typically correlates with low levels of the tumor-suppressing let-7 miRNA family.[4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.researchgate.net/figure/Detection-of-LIN28-mRNA-in-various-types-of-human-tissues-using-the-LIN28-ddPCR-method_fig2_283338481
https://www.protocols.io/view/multiplex-fluorescence-in-situ-hybridization-using-j8nlk81wxl5r/v1
https://www.ncbi.nlm.nih.gov/geo/query/acc.cgi?acc=GSE178259
https://www.researchgate.net/figure/Detection-of-LIN28-mRNA-in-various-types-of-human-tissues-using-the-LIN28-ddPCR-method_fig2_283338481
https://www.ncbi.nlm.nih.gov/geo/query/acc.cgi?acc=GSE178259
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The subcellular localization of the two paralogs can differ. Lin28a is predominantly found in the

cytoplasm, whereas Lin28b contains a nuclear localization signal and can be found in the

nucleus and nucleolus, though its localization can be cell-type dependent.[2][7][8]

Table 2: Lin28 Expression in Various Human
Malignancies
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Cancer Type
Lin28 Paralog(s)
Overexpressed

Pathological
Association

References

Colon Cancer Lin28A, Lin28B

Increased tumor

progression and

metastasis; Lin28B

levels are significantly

higher than Lin28A.

[7][9][10]

Breast Cancer Lin28A, Lin28B

Correlated with

advanced tumor

stage, metastasis, and

resistance to radiation

and chemotherapy.

[5][11]

Hepatocellular

Carcinoma (HCC)
Lin28B

High expression is a

key feature.
[10]

Lung Cancer Lin28A, Lin28B

Increased

proliferation,

associated with poor

prognosis.

[10]

Ovarian Cancer Lin28A

Promotes cancer stem

cell proliferation and

tumor growth.

[4]

Wilms' Tumor Lin28A, Lin28B

Blocks differentiation

of embryonic kidney

cells, initiating tumor

formation.

[2]

Neuroblastoma Lin28B

Promotes cell

migration and

metastasis.

[8]

Embryonal Tumors Lin28A

Potent diagnostic

marker for Embryonal

Tumor with

Multilayered Rosettes

(ETMR).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5346739/
https://www.ucl.ac.uk/~ucbzwdr/In%20Situ%20Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337767/
https://www.protocols.io/view/multiplex-fluorescence-in-situ-hybridization-using-j8nlk81wxl5r/v1
https://med.stanford.edu/content/dam/sm/vanderijn/documents/Non-radioactive-In-Situ-Hybridization-of-Paraffin-Embedded-Tissues.doc
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337767/
https://www.researchgate.net/figure/Detection-of-LIN28-mRNA-in-various-types-of-human-tissues-using-the-LIN28-ddPCR-method_fig2_283338481
https://pmc.ncbi.nlm.nih.gov/articles/PMC9564245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737656/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Signaling Pathways of Lin28
Lin28 functions through two primary mechanisms: the post-transcriptional repression of the let-

7 family of miRNAs (let-7-dependent) and the direct regulation of the translation of specific

mRNAs (let-7-independent).

Let-7 Dependent Pathway
The most well-characterized function of Lin28 is its inhibition of let-7 miRNA maturation. Let-7

miRNAs are potent tumor suppressors that target and repress the expression of multiple

oncogenes, including MYC, RAS, and HMGA2.[4][6] Lin28a and Lin28b block let-7 biogenesis

at two different stages.

Lin28b, primarily in the nucleus, binds to the primary transcript of let-7 (pri-let-7) and blocks

its initial processing by the Microprocessor complex (Drosha-DGCR8).

Lin28a, in the cytoplasm, binds to the precursor let-7 (pre-let-7) and recruits the terminal

uridylyltransferase TUT4 (also known as ZCCHC11), which adds a poly-uridine tail to the

pre-let-7.[4] This poly-uridylation marks the pre-let-7 for degradation by the exonuclease

DIS3L2, preventing its final processing by the Dicer enzyme into mature, functional let-7

miRNA.

The resulting decrease in mature let-7 levels leads to the de-repression and subsequent

overexpression of its oncogenic targets, promoting cell proliferation and tumorigenesis.
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Caption: The Lin28/let-7 Signaling Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b12395965/docs?utm_src=pdf-body-img#investigating-the-expression-pattern-of-lin28-in-different-tissues-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Let-7 Independent Pathway
In addition to its role in miRNA regulation, Lin28 can directly bind to a large number of mRNAs

to enhance their translation.[1] This function is critical for its roles in metabolism, cell growth,

and stem cell maintenance. Genome-wide studies have revealed that Lin28 preferentially

associates with mRNAs encoding ribosomal proteins, metabolic enzymes (involved in

glycolysis and oxidative phosphorylation), and cell cycle regulators like cyclins.[1] By binding to

specific sequence motifs within these mRNAs, Lin28 is thought to recruit the translational

machinery, thereby promoting protein synthesis and supporting the high anabolic and

proliferative demands of stem cells and cancer cells.
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Caption: Let-7-Independent mRNA Regulation by Lin28.
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Experimental Protocols for Lin28 Detection
Accurate detection of Lin28 expression is fundamental to its investigation. The following section

provides detailed protocols for three common techniques: Western Blotting,

Immunohistochemistry (IHC), and in situ Hybridization (ISH).

Western Blot for Lin28 Protein Detection
This protocol allows for the quantification of total Lin28 protein in cell or tissue lysates.

1. Protein Extraction and Quantification:

Lyse cell pellets or homogenized tissue in RIPA buffer supplemented with protease and
phosphatase inhibitors.
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE:

Prepare samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating
at 95-100°C for 5 minutes.
Load samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry
transfer system.
After transfer, briefly rinse the membrane with deionized water and confirm successful
transfer by staining with Ponceau S for 1-2 minutes.
Destain with water and mark the molecular weight ladder bands with a pencil.

4. Immunoblotting:

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry
milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
Incubate the membrane with a primary antibody specific for Lin28A or Lin28B (diluted in
blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle
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agitation.
Wash the membrane three times for 10 minutes each with TBST.
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in
blocking buffer) for 1 hour at room temperature.
Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the
manufacturer's instructions.
Capture the signal using an imaging system or X-ray film.
For quantification, normalize the Lin28 band intensity to a loading control like GAPDH or β-
actin from the same blot.

Immunohistochemistry (IHC) on Paraffin-Embedded
Tissues
IHC allows for the visualization of Lin28 protein expression within the morphological context of

the tissue.

1. Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 changes for 5 minutes each.
Immerse in 100% ethanol: 2 changes for 3 minutes each.
Immerse in 95% ethanol for 3 minutes.
Immerse in 70% ethanol for 3 minutes.
Rinse gently with distilled water.

2. Antigen Retrieval:

Bring slides to a boil in a 10 mM sodium citrate buffer (pH 6.0).
Maintain at a sub-boiling temperature for 10-20 minutes.
Allow slides to cool on the benchtop for 30 minutes.
Rinse slides in distilled water.

3. Staining:

Wash sections in wash buffer (1X PBS with 0.1% Tween-20) for 5 minutes.
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Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10
minutes (if using an HRP-based detection system). Rinse with water.
Apply a blocking solution (e.g., 1X PBST with 5% goat serum) and incubate for 1 hour at
room temperature.
Drain blocking solution and apply the primary anti-Lin28 antibody diluted in blocking solution.
Incubate overnight at 4°C in a humidified chamber.
Wash sections three times for 5 minutes each in wash buffer.
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
Wash sections three times for 5 minutes each in wash buffer.
Apply streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
Wash sections three times for 5 minutes each in wash buffer.

4. Visualization and Counterstaining:

Apply DAB substrate and monitor for color development (brown precipitate) under a
microscope.
Immerse slides in distilled water to stop the reaction.
Counterstain with hematoxylin to visualize cell nuclei.
Wash in water.

5. Dehydration and Mounting:

Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
Clear in xylene and mount with a permanent mounting medium.

Click to download full resolution via product page
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[label="Dehydration & Mounting"]; End [label="Microscopy Analysis",

shape=ellipse, fillcolor="#34A853"];
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DehydrateMount -> End; }

Caption: General Workflow for Immunohistochemistry (IHC).

#### 4.3 In Situ Hybridization (ISH) for Lin28 mRNA Detection

ISH is used to localize specific mRNA sequences within tissue

sections, providing spatial information on gene expression. This

protocol is for use with digoxigenin (DIG)-labeled RNA probes on

paraffin-embedded sections.

1. Tissue Preparation and Pretreatment: * Perform deparaffinization

and rehydration as described in the IHC protocol (Section 4.2, Step

1). * Wash slides in PBS. * Digest with Proteinase K (10-20 µg/mL in

PBS) for 10-20 minutes at 37°C to permeabilize the tissue. The exact

time and concentration must be optimized for the tissue type. [4] *

Wash in PBS, then fix tissues again with 4% paraformaldehyde for 10

minutes. * Wash in PBS and proceed to prehybridization.

2. Hybridization: * Cover the section with hybridization solution

(without probe) and pre-hybridize for 1-2 hours at the desired

hybridization temperature (e.g., 65°C) in a humidified chamber. [4] *

Denature the DIG-labeled Lin28 antisense RNA probe by heating at 80-

95°C for 2-5 minutes, then immediately place on ice. * Dilute the

denatured probe in fresh, pre-warmed hybridization solution. * Drain

the prehybridization solution from the slides and add the probe-

containing hybridization solution. * Cover with a coverslip and

incubate overnight in a humidified chamber at 65°C.
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3. Post-Hybridization Washes: * Remove coverslips by immersing slides

in 5x SSC at room temperature. * Perform high-stringency washes to

remove non-specifically bound probe. Example: 2 x 30-minute washes in

pre-warmed wash buffer (e.g., 0.2x SSC) at 65°C. * Wash twice in MABT

(maleic acid buffer with Tween 20) for 30 minutes at room temperature.

4. Immunodetection of Probe: * Block sections with a suitable blocking

reagent (e.g., MABT with 2% BSA or blocking reagent from a kit) for 1-

2 hours at room temperature. * Incubate with an anti-DIG antibody

conjugated to alkaline phosphatase (AP), diluted in blocking buffer,

for 2 hours at room temperature or overnight at 4°C. * Wash slides

extensively in MABT (e.g., 5 timesfor 10 minutes each).

5. Visualization: * Equilibrate slides in a detection buffer (e.g.,

100 mM Tris pH 9.5, 100 mM NaCl, 10 mM MgCl2). * Incubate slides with

the colorimetric substrates NBT (nitro-blue tetrazolium) and BCIP (5-

bromo-4-chloro-3'-indolyphosphate) in the dark. * Monitor the

development of the purple-blue precipitate. This can take from 2 hours

to overnight. * Stop the reaction by washing thoroughly with PBS or

distilled water. * (Optional) Counterstain with a nuclear stain like

Nuclear Fast Red. * Dehydrate through ethanol, clear in xylene, and

mount with permanent mounting medium.

Conclusion

The expression of Lin28 is tightly regulated, confined primarily to

embryonic development and stem cell populations, and notably absent

from most terminally differentiated adult tissues. Its re-emergence in

cancer serves as a critical indicator of malignancy and is

functionally implicated in driving tumor progression by disrupting the

Lin28/let-7 axis and enhancing the translation of growth-promoting

mRNAs. The methodologies and data presented in this guide offer a

robust framework for researchers and drug development professionals to

accurately investigate Lin28 expression patterns, elucidate its
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complex roles in disease, and explore its potential as a therapeutic

target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. RNA in situ hybridization [bio-protocol.org]

2. Lin28 Regulates Cancer Cell Stemness for Tumour Progression - PMC
[pmc.ncbi.nlm.nih.gov]

3. docs.abcam.com [docs.abcam.com]

4. researchgate.net [researchgate.net]

5. Multiplex fluorescence in situ hybridization using RNAScope on paraffin embedded human
nervous system tissu... [protocols.io]

6. GEO Accession viewer [ncbi.nlm.nih.gov]

7. Comparison of the expression and function of Lin28A and Lin28B in colon cancer - PMC
[pmc.ncbi.nlm.nih.gov]

8. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC
[pmc.ncbi.nlm.nih.gov]

9. ucl.ac.uk [ucl.ac.uk]

10. Transcriptome variation in human tissues revealed by long-read sequencing - PMC
[pmc.ncbi.nlm.nih.gov]

11. med.stanford.edu [med.stanford.edu]

To cite this document: BenchChem. [Investigating the Expression Pattern of Lin28 in
Different Tissues: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395965/docs#investigating-the-expression-pattern-
of-lin28-in-different-tissues-a-technical-guide]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b12395965?utm_src=pdf-custom-synthesis#bc-rfq
https://bio-protocol.org/exchange/minidetail?id=10213914&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC9564245/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9564245/
https://docs.abcam.com/pdf/protocols/in_situ_hybridization.pdf
https://www.researchgate.net/figure/Detection-of-LIN28-mRNA-in-various-types-of-human-tissues-using-the-LIN28-ddPCR-method_fig2_283338481
https://www.protocols.io/view/multiplex-fluorescence-in-situ-hybridization-using-j8nlk81wxl5r/v1
https://www.protocols.io/view/multiplex-fluorescence-in-situ-hybridization-using-j8nlk81wxl5r/v1
https://www.ncbi.nlm.nih.gov/geo/query/acc.cgi?acc=GSE178259
https://pmc.ncbi.nlm.nih.gov/articles/PMC5346739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5346739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7737656/
https://www.ucl.ac.uk/~ucbzwdr/In%20Situ%20Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337767/
https://med.stanford.edu/content/dam/sm/vanderijn/documents/Non-radioactive-In-Situ-Hybridization-of-Paraffin-Embedded-Tissues.doc
https://www.benchchem.com/product/b12395965/docs#investigating-the-expression-pattern-of-lin28-in-different-tissues-a-technical-guide
https://www.benchchem.com/product/b12395965/docs#investigating-the-expression-pattern-of-lin28-in-different-tissues-a-technical-guide
https://www.benchchem.com/product/b12395965/docs#investigating-the-expression-pattern-of-lin28-in-different-tissues-a-technical-guide
https://www.benchchem.com/product/b12395965/docs#investigating-the-expression-pattern-of-lin28-in-different-tissues-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395965?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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